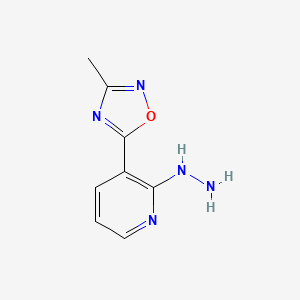

![molecular formula C19H17NO2 B2958134 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 122059-86-3](/img/structure/B2958134.png)

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

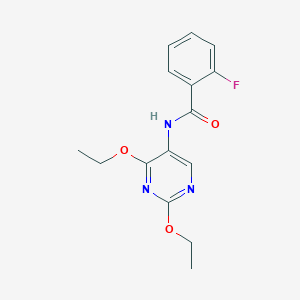

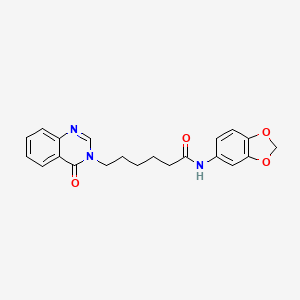

- Efficient Synthesis Methods: Research demonstrates efficient access to tetracyclic-fused quinoline systems, including derivatives related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. These methods involve intramolecular Friedel–Crafts acylation reactions, showcasing the compound's foundational role in developing novel chemical structures (Gao et al., 2012).

- Structural and Functional Diversification: The compound facilitates the synthesis of structurally diverse quinoline derivatives through reactions like iodine-mediated electrophilic and regioselective ring closure. This demonstrates its utility in creating compounds with varied biological and chemical properties (Verma et al., 2011).

Applications in Drug Discovery and Biological Studies

- Photophysical Properties and Fluorophores: The compound's derivatives have been studied for their photophysical behaviors, which are crucial for developing fluorescent probes and materials. These studies explore the solvent polarity's impact on emission properties, contributing to the design of novel fluorophores with potential applications in bioimaging and sensors (Padalkar & Sekar, 2014).

- Antitumor and Antimicrobial Activities: Research into derivatives of this compound has shown promising antitumor and antimicrobial activities. These findings are significant for the development of new therapeutic agents, highlighting the compound's role in synthesizing potential drugs with anticancer and antimicrobial properties (Yamato et al., 1990).

Material Science and Chemistry

- Coordination Polymers and Luminescence: The compound serves as a precursor in the synthesis of coordination polymers with lanthanides, showcasing its utility in materials science, particularly for developing luminescent materials. These polymers' thermal stabilities and photoluminescence properties have been extensively investigated, suggesting applications in optoelectronics and sensing (Liu et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 4-Phenyl-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]quinoline-8-Carboxylic Acid is the alpha-7 nicotinic acetylcholine receptor (a7-nAChR) . This receptor plays a crucial role in the nervous system, mediating the fast signal transmission at synapses.

Mode of Action

This compound is an atypical agonist of a7-nAChR . It binds to the receptor in an intrasubunit cavity, which is a unique binding site compared to conventional agonists . This interaction activates the channel, leading to changes in the ion flow across the cell membrane .

Result of Action

The activation of a7-nAChR by this compound leads to changes in cellular ion concentrations . This can modulate various cellular processes, potentially leading to therapeutic effects.

Propriétés

IUPAC Name |

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-19(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCVPAJAXLUURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2958053.png)

![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)

![N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2958061.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)